An In-depth Technical Guide to the Synthesis of 5-Methoxy-1-propyl-1H-indole-3-carbaldehyde
An In-depth Technical Guide to the Synthesis of 5-Methoxy-1-propyl-1H-indole-3-carbaldehyde
This guide provides a comprehensive technical overview for the synthesis of 5-Methoxy-1-propyl-1H-indole-3-carbaldehyde, a valuable intermediate in the development of novel therapeutic agents. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthetic strategy, reaction mechanisms, and practical experimental protocols.
Introduction: The Significance of Substituted Indole-3-carbaldehydes
Indole-3-carbaldehyde and its derivatives are pivotal structural motifs in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of substituents at the N1 and C5 positions of the indole ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile. Specifically, the 5-methoxy group is a common feature in many neuroactive compounds, while the N-propyl substituent can enhance lipophilicity and modulate receptor binding. 5-Methoxy-1-propyl-1H-indole-3-carbaldehyde, therefore, serves as a crucial building block for the synthesis of more complex molecules with potential applications in oncology, neurology, and infectious diseases.[1][2]
Synthetic Strategy: A Two-Step Approach
The synthesis of the target molecule is efficiently achieved through a two-step process, commencing with the readily available 5-methoxyindole. The overall synthetic workflow is depicted below:
Caption: Overall synthetic workflow for 5-Methoxy-1-propyl-1H-indole-3-carbaldehyde.
The initial step involves the N-alkylation of 5-methoxyindole with a suitable propylating agent. This is followed by a regioselective formylation at the C3 position of the indole ring using the Vilsmeier-Haack reaction.
Part 1: Synthesis of 5-Methoxy-1-propyl-1H-indole
The introduction of the propyl group at the N1 position is a critical step that enhances the lipophilicity of the indole core. This transformation is typically achieved via a nucleophilic substitution reaction.
Reaction Mechanism: N-Alkylation
The reaction proceeds through the deprotonation of the indole nitrogen by a strong base, generating a highly nucleophilic indolide anion. This anion then readily attacks the electrophilic carbon of an alkyl halide, in this case, 1-bromopropane, to furnish the N-alkylated product.
Caption: Mechanism of N-alkylation of 5-methoxyindole.
Experimental Protocol: N-Propylation of 5-Methoxyindole
This protocol is adapted from established procedures for the N-alkylation of indoles.[3][4]
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| 5-Methoxyindole | C₉H₉NO | 147.17 | 10 | 1.0 |
| Sodium Hydride (60% in oil) | NaH | 24.00 | 12 | 1.2 |
| 1-Bromopropane | C₃H₇Br | 122.99 | 11 | 1.1 |
| Anhydrous DMF | C₃H₇NO | 73.09 | - | - |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | - |
| Brine | NaCl | 58.44 | - | - |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | - | - |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 5-methoxyindole (1.47 g, 10 mmol) and anhydrous N,N-dimethylformamide (DMF, 20 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 0.48 g, 12 mmol) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should cease.
-
Slowly add 1-bromopropane (1.0 mL, 11 mmol) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 5-methoxy-1-propyl-1H-indole.
Part 2: Synthesis of 5-Methoxy-1-propyl-1H-indole-3-carbaldehyde
The formylation of the N-propylated indole at the C3 position is achieved through the Vilsmeier-Haack reaction, a reliable and high-yielding method for introducing a formyl group to electron-rich aromatic rings.[5][6]
Reaction Mechanism: Vilsmeier-Haack Formylation
The reaction involves two key stages. First, the Vilsmeier reagent, a chloroiminium salt, is generated in situ from the reaction of a substituted amide (DMF) and phosphorus oxychloride (POCl₃). Subsequently, this electrophilic reagent is attacked by the electron-rich C3 position of the indole ring, leading to the formation of an iminium salt intermediate. This intermediate is then hydrolyzed during the aqueous workup to yield the final aldehyde product.[6][7]
Caption: Mechanism of the Vilsmeier-Haack formylation.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is based on established procedures for the formylation of indoles.[5][8]
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| 5-Methoxy-1-propyl-1H-indole | C₁₂H₁₅NO | 189.25 | 5 | 1.0 |
| Phosphorus Oxychloride | POCl₃ | 153.33 | 6 | 1.2 |
| Anhydrous DMF | C₃H₇NO | 73.09 | - | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - |
| Saturated aq. NaHCO₃ | NaHCO₃ | 84.01 | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | - |
| Brine | NaCl | 58.44 | - | - |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | - | - |
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, place anhydrous DMF (15 mL) and cool to 0 °C.
-
Slowly add phosphorus oxychloride (0.56 mL, 6 mmol) dropwise to the DMF with vigorous stirring.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 5-methoxy-1-propyl-1H-indole (0.95 g, 5 mmol) in anhydrous dichloromethane (10 mL) and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the final product, 5-Methoxy-1-propyl-1H-indole-3-carbaldehyde.
Product Characterization
The synthesized 5-Methoxy-1-propyl-1H-indole-3-carbaldehyde should be characterized using standard analytical techniques to confirm its identity and purity.
Expected Analytical Data:
| Analysis | Expected Results |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~9.9 (s, 1H, CHO), ~7.8 (s, 1H, H2), ~7.7 (d, 1H, H4), ~7.2 (d, 1H, H7), ~6.9 (dd, 1H, H6), ~4.1 (t, 2H, N-CH₂), ~3.8 (s, 3H, OCH₃), ~1.8 (m, 2H, CH₂), ~0.9 (t, 3H, CH₃). (Note: Exact shifts may vary slightly).[9] |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~185.0 (CHO), ~156.0 (C5), ~138.0 (C7a), ~132.0 (C2), ~125.0 (C3a), ~118.0 (C3), ~112.0 (C7), ~111.0 (C4), ~102.0 (C6), ~55.8 (OCH₃), ~48.0 (N-CH₂), ~23.0 (CH₂), ~11.0 (CH₃). (Note: Exact shifts may vary slightly).[9] |
| Mass Spec. (ESI-MS) | m/z: [M+H]⁺ calculated for C₁₃H₁₅NO₂: 218.11; found: ~218.1. |
References
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Supporting information for "Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively". Available from: [Link]
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ResearchGate. Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... Available from: [Link]
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Scientific Research Publishing. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Available from: [Link]
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
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ACS Publications. An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Available from: [Link]
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